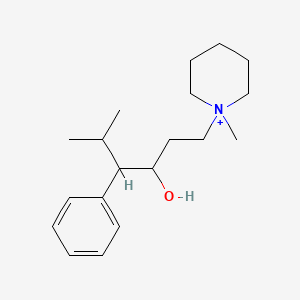
Mepiperphenidol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
合成経路と反応条件
メピペリフェノドールの合成には、1-メチルピペリジンと3-ヒドロキシ-5-メチル-4-フェニルヘキシルブロミドの反応が含まれます。この反応は通常、エタノールやメタノールなどの有機溶媒中で還流条件下で行われます。 生成物はその後、再結晶またはクロマトグラフィー技術によって精製されます .
工業的製造方法
メピペリフェノドールの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、自動反応器と連続フローシステムの使用が含まれており、製品の品質と収率の一貫性を確保しています。 最終製品は、医薬品規格を満たすために厳格な品質管理の測定にかけられます .
化学反応の分析
反応の種類
メピペリフェノドールは、次のものを含むさまざまな化学反応を起こします。
酸化: メピペリフェノドールは、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、メピペリフェノドールを対応するアルコールまたはアミンに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ケトン、アルコール、および置換されたピペリジニウム化合物などの、メピペリフェノドールのさまざまな誘導体があります .
科学研究への応用
メピペリフェノドールは、幅広い科学研究の応用範囲を持っています。
科学的研究の応用
Mepiperphenidol has a wide range of scientific research applications:
作用機序
メピペリフェノドールは、抗コリン剤として作用することでその効果を発揮します。消化器系のムスカリン性アセチルコリン受容体に結合し、アセチルコリンの作用を阻害します。 これにより、消化器系の運動性と分泌が低下し、痙攣やその他の関連症状が緩和されます . 分子標的はムスカリン性受容体であり、関与する経路は主にアセチルコリンシグナル伝達の阻害に関連しています .
類似化合物との比較
類似化合物
メペリジン: 鎮痛作用と鎮静作用を持つオピオイド作動薬.
メチルフェニデート: 注意欠陥多動性障害 (ADHD) の治療に使用される中枢神経刺激薬.
ファモチジン: 消化器系の病気の治療に使用されるヒスタミン H2 受容体拮抗薬.
独自性
メピペリフェノドールは、抗コリン剤としての消化器系への特異的な作用において独自です。主に鎮痛に使用されるメペリジンや、ADHD に使用されるメチルフェニデートとは異なり、メピペリフェノドールの主要な用途は消化器系の病気の治療です。 有機カチオンの腎尿細管輸送を阻害する能力も、他の類似化合物とは異なる点です .
生物活性
Mepiperphenidol, also known as Darstine, is a quaternary ammonium compound primarily recognized for its visceral anticholinergic properties. First approved in 1953, it has been used in various therapeutic contexts, particularly in managing gastrointestinal disorders and conditions associated with excessive cholinergic activity. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
This compound functions primarily as an anticholinergic agent , blocking the action of acetylcholine at muscarinic receptors. This inhibition leads to reduced smooth muscle contractions in the gastrointestinal tract, which can alleviate symptoms associated with conditions such as:
- Peptic ulcers
- Gastritis
- Irritable bowel syndrome
The compound's ability to interact with the central nervous system (CNS) also suggests potential implications for treating movement disorders like Parkinson's disease, although it has been largely supplanted by more effective medications with fewer side effects .
Pharmacological Properties
This compound exhibits several key pharmacological properties:
- Anticholinergic Activity : It has been shown to require doses of 100 to 200 mg taken four times daily to achieve therapeutic effects .
- Sedative Effects : Due to its atropine-like effects, this compound may induce sedation and has been associated with potential confusion or hallucinations in some patients.
- Drug Interactions : As an anticholinergic medication, this compound can interact with other drugs that exert similar effects. This characteristic is particularly relevant in polypharmacy scenarios where patients may be on multiple medications.
Efficacy in Movement Disorders
Research indicates that this compound was once utilized to manage symptoms of Parkinson's disease. A study noted that while it was effective in alleviating certain symptoms, newer medications have since emerged that offer improved efficacy and reduced side effects.
Anticholinergic Effects on Neurotransmitter Systems
A study highlighted that this compound significantly inhibited NMN transport by 80.6%, showcasing its role as a classical organic cation competitor . This inhibition underscores its potential impact on neurotransmitter systems and suggests avenues for further research into its pharmacodynamics.
Comparative Analysis with Other Anticholinergics
The following table summarizes the structural and functional comparisons between this compound and other anticholinergic compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C20H30BrN | Visceral anticholinergic agent; broader applications. |
| Atropine | C17H23NO3 | Naturally occurring alkaloid; potent anticholinergic effects. |
| Scopolamine | C17H21NO4 | Similar properties; used for motion sickness. |
| Propantheline | C21H30BrN | Synthetic agent for gastrointestinal disorders. |
| Ipratropium | C20H30BrNO3 | Quaternary ammonium compound; primarily a bronchodilator. |
特性
CAS番号 |
13004-75-6 |
|---|---|
分子式 |
C19H32NO+ |
分子量 |
290.5 g/mol |
IUPAC名 |
5-methyl-1-(1-methylpiperidin-1-ium-1-yl)-4-phenylhexan-3-ol |
InChI |
InChI=1S/C19H32NO/c1-16(2)19(17-10-6-4-7-11-17)18(21)12-15-20(3)13-8-5-9-14-20/h4,6-7,10-11,16,18-19,21H,5,8-9,12-15H2,1-3H3/q+1 |
InChIキー |
SMOSFFGOYXWICC-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |
正規SMILES |
CC(C)C(C1=CC=CC=C1)C(CC[N+]2(CCCCC2)C)O |
同義語 |
1-methyl-1-(3-hydroxy-5-methyl-4-phenylhexyl)piperidinium mepiperphenidol mepiperphenidol bromide mepiperphenidol chloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















